Cas no 891868-38-5 (2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide)

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide is a specialized organic compound with notable structural features. This compound exhibits unique chemical properties, including a pyrazine ring and aromatic moieties, which contribute to its potential applications in various chemical reactions and pharmaceutical research. Its structural complexity suggests a wide range of synthetic possibilities and potential bioactivity.
2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide structure
891868-38-5 structure
商品名:2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide
CAS番号:891868-38-5
MF:C21H21N3O6
メガワット:411.407945394516
CID:5906317
PubChem ID:18575031

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
    • 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
    • AKOS001912212
    • F2580-1558
    • 891868-38-5
    • 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide
    • インチ: 1S/C21H21N3O6/c1-28-16-7-4-14(5-8-16)22-19(25)13-23-10-11-24(21(27)20(23)26)15-6-9-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,22,25)
    • InChIKey: RVCBQJHBGLZXOW-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(OC)C=C1)(=O)CN1C=CN(C2=CC=C(OC)C(OC)=C2)C(=O)C1=O

計算された属性

  • せいみつぶんしりょう: 411.14303540g/mol
  • どういたいしつりょう: 411.14303540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 661
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2580-1558-20μmol
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2580-1558-2μmol
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2580-1558-10μmol
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2580-1558-20mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2580-1558-25mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2580-1558-1mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2580-1558-3mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2580-1558-4mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2580-1558-2mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2580-1558-10mg
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
891868-38-5 90%+
10mg
$79.0 2023-05-16

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide 関連文献

2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamideに関する追加情報

Introduction to 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide (CAS No. 891868-38-5) and Its Emerging Applications in Chemical Biology

The compound 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide, identified by the CAS number 891868-38-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic amide derivative exhibits a complex structural framework that combines aromatic rings with a pyrazinone core, making it a candidate for diverse biological interactions. The presence of methoxy substituents on both the phenyl rings and the pyrazinone moiety suggests enhanced lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and mechanistic pathways of such compounds with greater precision. The 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide structure has been investigated for its potential interactions with enzymes and receptors involved in inflammatory pathways. Preliminary studies indicate that this compound may modulate the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators.

The pyrazinone core of this molecule is particularly noteworthy due to its reported bioactivity in various pharmacological contexts. Pyrazinones are known for their antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable scaffolds for drug discovery. In particular, derivatives of pyrazinone have shown promise in inhibiting NF-κB signaling, a critical pathway in the regulation of immune responses. The N-(4-methoxyphenyl)acetamide moiety further enhances the compound's potential by contributing to its solubility and bioavailability.

Current research is focused on synthesizing analogs of 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide to optimize its pharmacokinetic profile. By employing structure-based drug design strategies, scientists aim to improve its selectivity and reduce off-target effects. The methoxy groups on the aromatic rings play a crucial role in determining the compound's pharmacophore; modifications to these substituents can significantly alter its biological activity.

One particularly exciting avenue of investigation involves the exploration of this compound's potential as an inhibitor of kinases involved in cancer progression. Kinases are enzymes that play a central role in cell signaling pathways; dysregulation of these pathways is often associated with tumor growth and metastasis. The dimethoxyphenyl groups in the molecule may facilitate interactions with ATP-binding sites on kinases, thereby blocking their activity. Early experimental data suggest that this compound exhibits inhibitory effects on several kinases at submicromolar concentrations.

The synthesis of 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps include condensation reactions to form the pyrazinone ring followed by acetylation to introduce the amide group. The use of protecting groups ensures regioselectivity during synthesis; for instance, bromine or chlorine atoms may be introduced temporarily to allow for further functionalization before being removed at a later stage.

In vitro studies have begun to unravel the mechanism of action of this compound. Initial results suggest that it may exert its effects through both direct enzyme inhibition and indirect modulation of downstream signaling pathways. The methoxyphenyl moieties could interact with protein targets via hydrophobic interactions or hydrogen bonding; these interactions are critical for maintaining binding affinity and specificity. Additionally,the dioxo group may participate in redox reactions, further expanding its potential biological roles.

The pharmaceutical industry has taken notice of compounds like 2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-l,2,3,4-tetrahydropyrazin-l-yll-N-(4-methoxypbenzoyl)acetamide, recognizing their potential as lead candidates for new therapies。 Medicinal chemists are employing high-throughput screening (HTS) techniques to identify derivatives with improved efficacy and reduced toxicity。 The combination of computational modeling with experimental validation has accelerated the discovery process significantly。

Future research will likely focus on developing prodrugs or formulations that enhance the bioavailability and target specificity of this compound。 Nanotechnology-based delivery systems could be particularly effective; for instance, encapsulating the molecule within liposomes or polymeric nanoparticles might improve its penetration into tissues or tumors。 Furthermore, exploring its potential as an adjuvant therapy alongside existing treatments could open new therapeutic avenues。

The environmental impact and sustainability considerations are also gaining importance。 Green chemistry principles should guide future synthetic efforts; this includes minimizing waste、 using renewable feedstocks、and optimizing reaction conditions for energy efficiency。 Such approaches not only reduce costs but also align with global efforts to promote sustainable practices。

In conclusion,891868—38—5 is a structurally complex yet promising compound with significant implications for chemical biology and drug development。 Its unique combination of pharmacophoric elements makes it an attractive scaffold for designing novel therapeutics targeting inflammation、 cancer、and other diseases。 As research progresses, we can expect further insights into its mechanisms of action and applications across multiple therapeutic domains。

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